An In-depth Technical Guide to 2-Methoxy-D3-ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methoxy-D3-ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. Among these, deuterium-labeled molecules play a pivotal role in elucidating reaction mechanisms, understanding metabolic pathways, and improving the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of 2-Methoxy-D3-ethanol (CD₃OCH₂CH₂OH), a deuterated analogue of ethylene glycol monomethyl ether.
The strategic placement of deuterium on the methoxy group offers a stable isotopic label that is not readily exchanged, making it an excellent internal standard for quantitative analysis and a valuable tracer in metabolic studies. This document will delve into the core chemical properties, structure, a plausible synthetic route, and practical applications of 2-Methoxy-D3-ethanol, with a focus on its utility in mass spectrometry-based analytical methods.
Chemical Structure and Identification
2-Methoxy-D3-ethanol is structurally similar to its non-deuterated counterpart, with the three hydrogen atoms of the methyl group replaced by deuterium atoms. This isotopic substitution has a minimal effect on the molecule's chemical reactivity but a significant impact on its mass, which is fundamental to its use in mass spectrometry.
Caption: Chemical structure of 2-Methoxy-D3-ethanol.
Key Identifiers:
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Chemical Formula: C₃H₅D₃O₂
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CAS Number: 97840-77-2[1]
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Molecular Weight: 79.07 g/mol [1]
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InChI Code: 1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3[2]
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InChI Key: XNWFRZJHXBZDAG-FIBGUPNXSA-N[2]
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Synonyms: 2-(Trideuteriomethoxy)ethanol[3], Ethylene Glycol Monomethyl-D3 Ether
Physicochemical Properties
The substitution of hydrogen with deuterium can lead to slight variations in the physical properties of a molecule compared to its non-deuterated isotopologue. While experimental data for 2-Methoxy-D3-ethanol is not extensively published, the following table provides a combination of reported and estimated values.
| Property | Value | Source/Justification |
| Appearance | Colorless liquid | [1] |
| Molecular Weight | 79.07 g/mol | [1] |
| Boiling Point | ~125 °C | Estimated; slightly higher than 2-methoxyethanol (124.5 °C) due to deuterium's effect on intermolecular forces.[4] |
| Density | ~0.968 g/cm³ at 20 °C | Estimated; slightly higher than 2-methoxyethanol (0.965 g/cm³) due to the increased mass of deuterium.[4] |
| Refractive Index | ~1.402 at 20 °C | Estimated to be very close to that of 2-methoxyethanol (1.4021 at 20 °C).[5] |
| Flash Point | 46 °C | [1] |
| Isotopic Purity | ≥98 atom % D | [1] |
Spectroscopic Profile (Predicted)
For a researcher, understanding the expected spectroscopic signature of a compound is crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methoxy-D3-ethanol is significantly simplified compared to its non-deuterated counterpart due to the absence of protons on the methoxy group.
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δ ~3.7 ppm (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH).
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δ ~3.5 ppm (t, 2H): A triplet corresponding to the two protons on the carbon adjacent to the ether oxygen (-OCH₂-).
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δ ~2.5 ppm (s, 1H): A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show three distinct signals:
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δ ~72 ppm: Carbon of the -OCH₂- group.
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δ ~61 ppm: Carbon of the -CH₂OH group.
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δ ~58 ppm: Carbon of the deuterated methoxy group (-CD₃). The signal will likely appear as a multiplet due to carbon-deuterium coupling.
Mass Spectrometry
In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z = 79. Key fragmentation patterns would be expected to differ from the non-deuterated analogue due to the presence of deuterium, providing a clear distinction in mass spectrometric analyses.
Proposed Synthesis of 2-Methoxy-D3-ethanol
A plausible and efficient method for the synthesis of 2-Methoxy-D3-ethanol is via a Williamson ether synthesis, utilizing deuterated methanol as the source of the isotopic label.
Caption: Proposed workflow for the synthesis of 2-Methoxy-D3-ethanol.
Detailed Experimental Protocol
Stage 1: Preparation of Sodium Deuterated Methoxide
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C using an ice bath.
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Slowly add deuterated methanol (CD₃OD, 1.0 equivalent) dropwise from the dropping funnel to the NaH suspension. The addition should be controlled to manage the evolution of hydrogen gas.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete reaction, forming a solution of sodium deuterated methoxide (NaOCD₃).
Stage 2: Williamson Ether Synthesis
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To the freshly prepared solution of sodium deuterated methoxide, add 2-bromoethanol (1.05 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
Stage 3: Work-up and Purification
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Quench the reaction by the slow addition of water.
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Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude 2-Methoxy-D3-ethanol by fractional distillation to yield the final, high-purity product.
Applications in Research and Drug Development
The primary application of 2-Methoxy-D3-ethanol is as an internal standard in quantitative analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Use as an Internal Standard in Bioanalytical Assays
In drug metabolism and pharmacokinetic (DMPK) studies, it is often necessary to quantify the levels of a drug or its metabolites in biological matrices such as blood, plasma, or urine. The non-deuterated 2-methoxyethanol is a metabolite of certain industrial chemicals, and monitoring its concentration is important for toxicological assessments.[6]
The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry because it co-elutes with the analyte of interest and experiences similar ionization and matrix effects, but is distinguishable by its mass.[7][8] This allows for highly accurate and precise quantification.
Example Protocol: Quantification of 2-Methoxyethanol in a Biological Matrix using GC-MS
This protocol outlines a general procedure for the use of 2-Methoxy-D3-ethanol as an internal standard for the quantification of 2-methoxyethanol.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Detailed Steps:
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Preparation of Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known concentrations of 2-methoxyethanol into a blank biological matrix.
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Sample Preparation:
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To an aliquot of the unknown sample, calibration standard, or QC, add a fixed amount of 2-Methoxy-D3-ethanol solution (the internal standard).
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Perform an extraction to isolate the analyte and internal standard from the matrix. This can be a liquid-liquid extraction with a suitable organic solvent or solid-phase extraction (SPE).
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Evaporate the solvent and, if necessary, reconstitute the residue in a suitable solvent for injection. A derivatization step may be included to enhance the volatility and chromatographic properties of the analytes.[9]
-
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GC-MS Analysis:
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Inject the prepared sample into the GC-MS system.
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The GC column separates the analyte and internal standard from other components in the sample.
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The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both 2-methoxyethanol and 2-Methoxy-D3-ethanol.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of 2-methoxyethanol in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methoxy-D3-ethanol is not widely available, the safety precautions for its non-deuterated analogue, 2-methoxyethanol, should be strictly followed. 2-Methoxyethanol is a hazardous substance with known reproductive and developmental toxicity.[10]
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
Conclusion
2-Methoxy-D3-ethanol is a valuable tool for researchers in analytical chemistry, toxicology, and drug development. Its utility as an internal standard in mass spectrometry-based quantification methods ensures high accuracy and precision. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and a practical example of its application. By understanding the principles and protocols outlined herein, scientists can effectively leverage this isotopically labeled compound in their research endeavors.
References
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Unkefer, C. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]
-
Unkefer, C. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC. Available at: [Link]
-
Kvitvang, H. F., & Bruheim, P. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A. Available at: [Link]
-
SJZ Chem-Pharm Co., Ltd. (n.d.). 2-Methoxy-d3-ethanol250mg. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxyethanol. Retrieved from [Link]
-
Smallwood, A. W. (1984). Analyses of ethylene glycol monoalkyl ethers and their proposed metabolites in blood and urine. Environmental Health Perspectives. Available at: [Link]
-
National Institute for Occupational Safety and Health. (1991). Criteria for a Recommended Standard: Occupational Exposure to Ethylene Glycol Monomethyl Ether, Ethylene Glycol Monoethyl Ether and Their Acetates. National Technical Reports Library. Available at: [Link]
-
RefractiveIndex.INFO. (n.d.). Refractive Index of 2-Methoxyethanol. Retrieved from [Link]
Sources
- 1. 2-Methoxy-d3-ethanol250mg | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 2. 2-Methoxy-d3-ethanol | 97840-77-2 [sigmaaldrich.com]
- 3. 2-Methoxy-d3-ethanol | TRC-M262436-250MG | LGC Standards [lgcstandards.com]
- 4. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Refractive Index [macro.lsu.edu]
- 6. Analyses of ethylene glycol monoalkyl ethers and their proposed metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntrl.ntis.gov [ntrl.ntis.gov]
